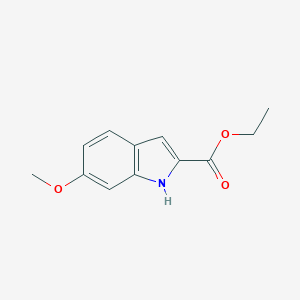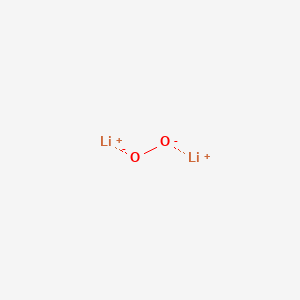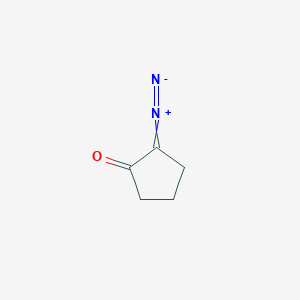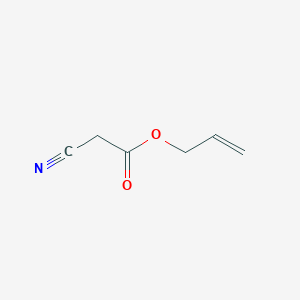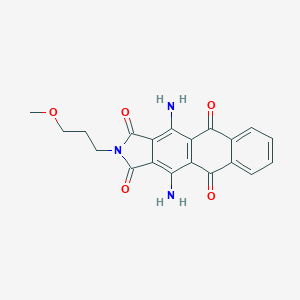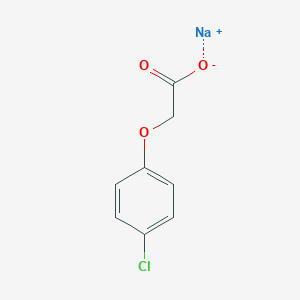
Natrium-4-chlorphenoxyacetat
Übersicht
Beschreibung
Sodium 4-chlorophenoxyacetate is a chemical compound widely recognized for its role as a plant growth regulator. It is a sodium salt derivative of 4-chlorophenoxyacetic acid, which belongs to the class of phenoxyacetic acids. This compound is primarily used in agriculture to promote growth and prevent premature fruit drop in various crops.
Wissenschaftliche Forschungsanwendungen
Sodium 4-chlorophenoxyacetate has diverse applications in scientific research:
Agriculture: Used as a plant growth regulator to enhance crop yield and prevent fruit drop.
Biology: Studied for its effects on plant hormone pathways and growth mechanisms.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Wirkmechanismus
Target of Action
As a plant growth regulator, it likely interacts with plant hormones and growth factors to modulate plant growth and development .
Mode of Action
It is known to have a promoting effect on plant growth at low concentrations, particularly in dicotyledonous plants . At higher concentrations, it may have an inhibitory effect .
Biochemical Pathways
Sodium 4-chlorophenoxyacetate has been found to promote the biosynthesis of flavonoids in mulberry leaves . It strongly induced the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL) and phenylalanine ammonia lyase (PAL) gene .
Pharmacokinetics
Given its solubility in water , it is likely to be readily absorbed and distributed in the plant tissues.
Result of Action
Sodium 4-chlorophenoxyacetate treatment significantly promotes the differentiation and growth of plants, increases shoot number, bud number, leaf fresh weight, and leaf area . It also significantly increases the contents of important secondary metabolites including rutin (Rut), chlorogenic acid (ChA), isoquercitrin (IQ), and astragalin (Ast) .
Biochemische Analyse
Biochemical Properties
Sodium 4-chlorophenoxyacetate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL), and phenylalanine ammonia lyase (PAL) gene . These interactions contribute to the regulation of biochemical pathways and processes.
Cellular Effects
The effects of Sodium 4-chlorophenoxyacetate on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to promote the differentiation and growth of mulberry, increasing shoot number, bud number, leaf fresh weight, and leaf area of mulberry compared with control .
Molecular Mechanism
The mechanism of action of Sodium 4-chlorophenoxyacetate at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it strongly induces the expression of flavonoid biosynthesis-related genes, thereby influencing the biosynthesis of flavonoids .
Dosage Effects in Animal Models
The effects of Sodium 4-chlorophenoxyacetate vary with different dosages in animal models. For instance, a study showed that the half-lethal dose (LD50) of Sodium 4-chlorophenoxyacetate to mice was 1,074.1 mg/kg
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chlorophenoxyacetate typically involves the reaction of 4-chlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:
Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Sodium Salt: The 4-chlorophenoxyacetic acid is then neutralized with sodium hydroxide to form sodium 4-chlorophenoxyacetate.
Industrial Production Methods: In industrial settings, the production of sodium 4-chlorophenoxyacetate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reacting 4-chlorophenol with chloroacetic acid: in a solvent like water or ethanol.
Neutralizing the resulting 4-chlorophenoxyacetic acid: with sodium hydroxide.
Purification and crystallization: to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-chlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenoxyacetic acid.
Oxidation: Products include various oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the phenoxy group.
Vergleich Mit ähnlichen Verbindungen
- 4-chlorophenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 2-methyl-4-chlorophenoxyacetic acid
Comparison:
- 4-chlorophenoxyacetic acid: Similar in structure but lacks the sodium salt, making it less soluble in water.
- 2,4-dichlorophenoxyacetic acid: Contains an additional chlorine atom, making it a more potent herbicide.
- 2-methyl-4-chlorophenoxyacetic acid: Contains a methyl group, altering its biological activity and applications.
Sodium 4-chlorophenoxyacetate stands out due to its specific use as a plant growth regulator and its unique solubility properties, making it highly effective in agricultural applications.
Eigenschaften
CAS-Nummer |
13730-98-8 |
|---|---|
Molekularformel |
C8H7ClNaO3 |
Molekulargewicht |
209.58 g/mol |
IUPAC-Name |
sodium;2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11); |
InChI-Schlüssel |
PEZJICHLRCIEOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
Isomerische SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl.[Na] |
Key on ui other cas no. |
13730-98-8 |
Verwandte CAS-Nummern |
122-88-3 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?
A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of Sodium 4-chlorophenoxyacetate reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, Sodium 4-chlorophenoxyacetate did not enhance boll retention and even showed a potentially detrimental effect on boll production.
Q2: The study mentions that Sodium 4-chlorophenoxyacetate caused an increase in vegetative development. What does this mean and how does it relate to boll production?
A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with Sodium 4-chlorophenoxyacetate suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


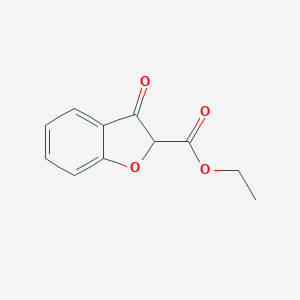

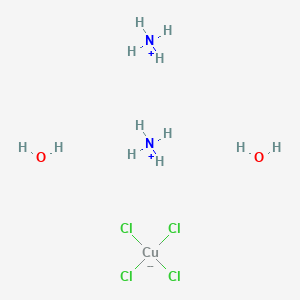
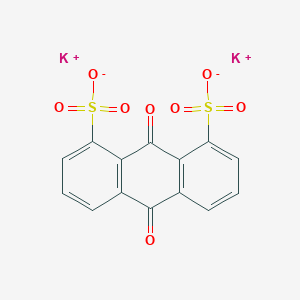
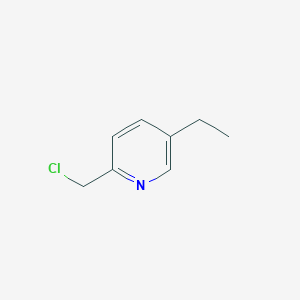
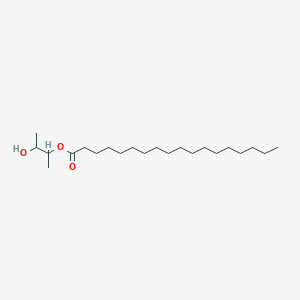
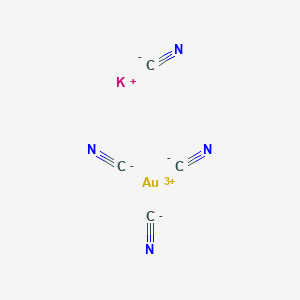
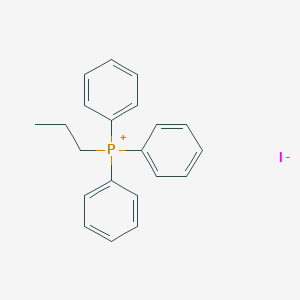
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
